1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
The compound “1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole-based compounds have been successfully used for the construction of a large variety of architectures with different properties .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV) as the key intermediate in the preparation of zolazepam is reconsidered . The preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been studied using various techniques such as 1H NMR, 13C NMR, and GC-MS . For instance, the molecular structures of some palladium coordination complexes were determined by single crystal X-ray structure analysis .Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions. For example, their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles . Hydrazine hydrate acts in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives vary depending on their structure. For instance, 1,3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Mechanistic Studies
The synthesis of compounds closely related to "1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one" often involves complex reactions that yield insights into novel chemical pathways. For instance, Ledenyova et al. (2018) explored the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing an ANRORC mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, a process verified through X-ray analysis (Ledenyova et al., 2018).
Structural Characterization and Analysis
Detailed structural characterization forms the backbone of understanding the properties of such complex molecules. For example, the structural analysis of various pyrazole and triazole derivatives, including X-ray crystallography and spectroscopic methods, aids in elucidating their molecular geometry, stability, and potential for further chemical modifications. The study by Kariuki et al. (2021) on isostructural thiazoles is a testament to the importance of structural characterization in comprehending the molecular intricacies of such compounds (Kariuki et al., 2021).
Antibacterial and Antifungal Applications
The antimicrobial properties of pyrazole and triazole derivatives underscore their potential in developing new therapeutic agents. Hassan (2013) synthesized a series of 2-pyrazolines with significant antimicrobial activity, demonstrating the relevance of such compounds in addressing antibiotic resistance and highlighting the role of chemical synthesis in drug discovery (Hassan, 2013).
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of targets, including enzymes, receptors, and proteins .
Mode of Action
For instance, pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
For instance, pyrazole-based compounds have been reported to exhibit antileishmanial and antimalarial activities, suggesting their involvement in the biochemical pathways related to these diseases .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they may have high solubility and good bioavailability .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by various environmental factors, including temperature, ph, and the presence of other substances .
properties
IUPAC Name |
2,5-dimethyl-4-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-8-11-12(2)9(15)14(8)7-6-13-5-3-4-10-13/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUMUSNVAFJLDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CCN2C=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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